molecular formula C22H22ClN3O3S B11191108 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11191108
M. Wt: 443.9 g/mol
InChI Key: WOMBGERIQLTKTA-UHFFFAOYSA-N
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Description

2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring, a chlorophenyl group, a hydroxyethyl group, and a methylsulfanylphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves multiple steps, including the formation of the pyrimidine ring and the introduction of various functional groups. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the addition of the chlorophenyl, hydroxyethyl, and methylsulfanylphenyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl and methylsulfanylphenyl groups may interact with proteins or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with various functional groups. Compared to these compounds, 2-[2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its combination of chlorophenyl, hydroxyethyl, and methylsulfanylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22ClN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C22H22ClN3O3S/c1-14-19(9-10-27)22(29)26(21(24-14)15-5-3-6-16(23)11-15)13-20(28)25-17-7-4-8-18(12-17)30-2/h3-8,11-12,27H,9-10,13H2,1-2H3,(H,25,28)

InChI Key

WOMBGERIQLTKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC(=CC=C3)SC)CCO

Origin of Product

United States

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